Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
Description
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at the 2-position with a methylamine group (CH2-NH-CH3) and two hydrochloric acid molecules. The dihydrochloride salt form enhances aqueous solubility, making it suitable for biological and pharmaceutical research.
Properties
Molecular Formula |
C4H9Cl2N3S |
|---|---|
Molecular Weight |
202.11 g/mol |
IUPAC Name |
N-methyl-1-(1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C4H7N3S.2ClH/c1-5-2-4-7-6-3-8-4;;/h3,5H,2H2,1H3;2*1H |
InChI Key |
GNHCVWXBHBWASI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=CS1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride, typically involves the reaction of hydrazonoyl halides with various reagents . One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by treatment with hydrazonoyl chloride derivatives . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the thiadiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a chemical compound featuring a thiadiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. It is typically encountered in its dihydrochloride salt form, which enhances its solubility and stability for various applications. Compounds containing thiadiazole moieties have exhibited diverse biological activities.
Potential Applications
This compound has potential applications in medicinal chemistry and pharmaceutical development.
Pharmaceutical Development this compound can be used as a scaffold for designing new drugs targeting various diseases. Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis . Several of these have demonstrated higher antimicrobial activity compared to standard drugs . The reactivity of the amine group in the derivatization process makes the 2-amino-1,3,4-thiadiazole moiety a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
Agricultural Chemicals It can also be used in agricultural chemicals because of its antimicrobial properties.
Properties
Mechanism of Action
The mechanism of action of Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function . This interaction can lead to the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride with three related compounds, highlighting structural variations and their implications:
Structural and Functional Analysis
- Substituent Effects: Target vs. Target vs. 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride: The ethylamine substituent in the latter introduces a longer chain, which could affect binding affinity in biological targets . Target vs.
- HCl Count: Dihydrochloride salts (target and ) generally exhibit higher solubility in polar solvents than monohydrochlorides (e.g., ), favoring formulations requiring rapid dissolution.
Pharmacological Implications
While direct research on the target compound is unavailable, analogs like 2-(1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride have been investigated for antimicrobial activity due to the thiadiazole core’s ability to disrupt microbial enzymes . The methylamine group in the target may enhance interaction with biological targets compared to ethyl or hydroxyl substituents.
Q & A
Q. What are the established synthetic routes for Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄). Subsequent treatment with methylamine hydrochloride forms the dihydrochloride salt. Key variables include stoichiometric ratios, reaction temperature (reflux for 3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Alternative routes may use 2-formyl-1-hydrazinecarbothioamide and acetyl chloride under milder conditions, though yields are typically lower (~50-55%) .
Q. How is the compound structurally characterized post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : ¹H NMR (e.g., δ 10.8–10.9 ppm for NH protons, δ 3.5–3.6 ppm for CH₂ groups) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 137.59 [M+H]⁺ for the free base) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, often revealing monoclinic systems with space group P2₁/c .
Q. What are the critical physicochemical properties of this compound?
Key properties include:
- Molecular weight : 137.59 g/mol (free base).
- Solubility : High in polar solvents (water, DMSO) but limited in non-polar solvents.
- Thermal stability : Decomposition observed at ~238.9°C .
Advanced Research Questions
Q. How can reaction yields be optimized for thiadiazole derivatives like this compound?
Challenges include byproduct formation (e.g., over-alkylation) and low cyclization efficiency. Strategies:
Q. What computational methods elucidate the compound’s reactivity and stability?
Density functional theory (DFT) studies (e.g., B3LYP/SDD basis sets) analyze:
- Bond angles : Strain in the thiadiazole ring (e.g., C3-C4-C5 = 105.4°) influences electrophilic substitution sites .
- Charge distribution : Electron-deficient thiadiazole nitrogen atoms drive interactions with biological targets like enzyme active sites .
Q. How does this compound interact with biological systems, and what assays are used?
Preliminary studies on related thiadiazoles suggest:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli reveal activity at 8–32 µg/mL .
- Mechanistic insights : Molecular docking predicts inhibition of dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and Leu5 residues .
Data Contradiction Analysis
Q. Why do synthesis protocols for similar thiadiazoles vary in reagent choice?
Discrepancies arise from competing reaction pathways. For example:
- Method A (): Uses KSCN/H₂SO₄ for cyclization, favoring high-temperature conditions.
- Method B ( ): Employs acetyl chloride at room temperature, reducing energy costs but yielding less-pure products. Researchers must balance yield, purity, and scalability based on application requirements .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
